molecular formula C13H15F2N3O2 B14131264 tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate

tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate

Cat. No.: B14131264
M. Wt: 283.27 g/mol
InChI Key: KCJRMHICWJKSGJ-UHFFFAOYSA-N
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Description

tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the difluoro substituents: The difluoro groups are introduced via electrophilic substitution reactions using fluorinating agents.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzimidazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives.

Scientific Research Applications

tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents and the benzimidazole core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, known for its antifungal and anthelmintic properties.

    Mebendazole: A widely used anthelmintic drug with a similar benzimidazole core.

    Albendazole: Another anthelmintic drug with broad-spectrum activity.

The uniqueness of tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate lies in its difluoro substituents and tert-butyl carbamate group, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15F2N3O2

Molecular Weight

283.27 g/mol

IUPAC Name

tert-butyl N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H15F2N3O2/c1-13(2,3)20-12(19)16-6-9-17-8-5-4-7(14)10(15)11(8)18-9/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KCJRMHICWJKSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

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